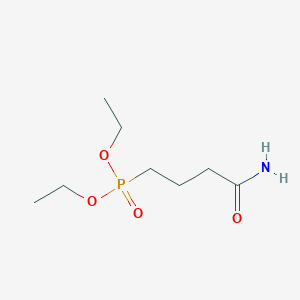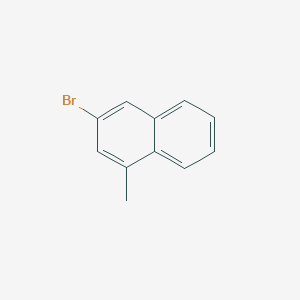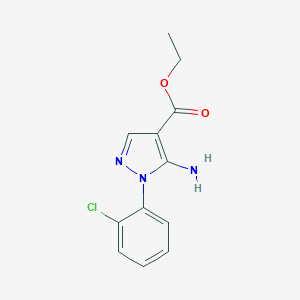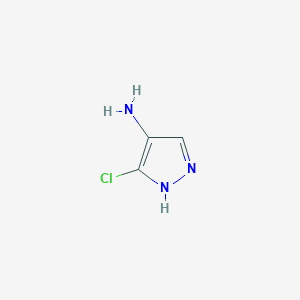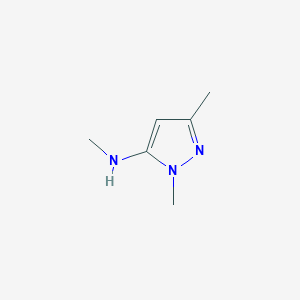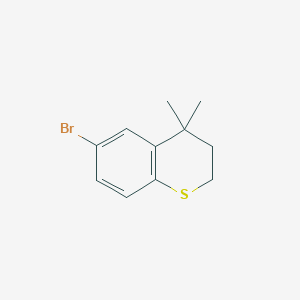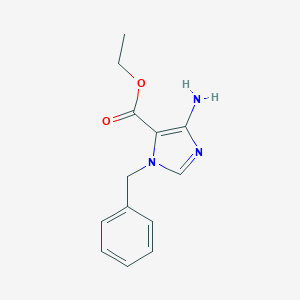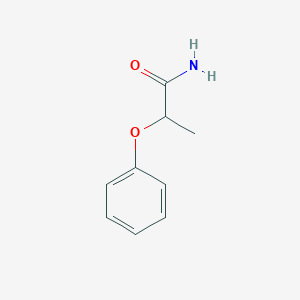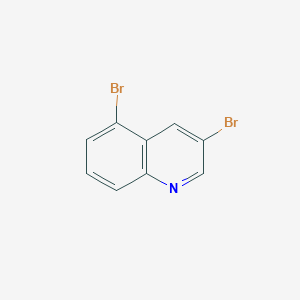![molecular formula C13H9Br3 B176922 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene CAS No. 18066-91-6](/img/structure/B176922.png)
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene is a chemical compound commonly known as BPAF. It is a derivative of bisphenol A (BPA) and has been widely used in the production of various polymers and resins. However, due to its toxic nature, BPAF has been the subject of extensive research in recent years.
Mécanisme D'action
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exerts its toxic effects by binding to estrogen receptors in the body, which can disrupt the normal hormonal balance. It can also interact with other molecular targets in the body, such as the aryl hydrocarbon receptor (AhR), and induce oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has been shown to have a range of adverse effects on various organs and systems in the body. It can affect the reproductive system by reducing fertility and causing developmental abnormalities. It can also affect the immune system, causing inflammation and autoimmune disorders. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has been linked to cardiovascular disease, diabetes, and obesity, as well as neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF is a useful compound for studying the mechanisms of endocrine disruption and toxicity. It can be used in in vitro and in vivo experiments to investigate its effects on various physiological systems. However, due to its toxic nature, special precautions must be taken when handling and disposing of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF.
Orientations Futures
There are several areas of future research that can be explored in relation to 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF. These include:
1. Developing alternative methods for the synthesis of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF that are more environmentally friendly and sustainable.
2. Investigating the long-term effects of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exposure on human health and the environment.
3. Developing new biomarkers and assays for detecting 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exposure in humans and wildlife.
4. Studying the interactions between 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF and other environmental contaminants, such as heavy metals and pesticides.
5. Developing new strategies for mitigating the adverse effects of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF on human health and the environment.
Conclusion:
In conclusion, 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF is a toxic chemical compound that has been extensively studied for its adverse effects on human health and the environment. It is synthesized by the reaction of 4-bromobenzyl bromide with 4-bromobenzaldehyde and has been used in the production of various polymers and resins. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exerts its toxic effects by binding to estrogen receptors and disrupting the normal hormonal balance in the body. It has been linked to developmental and reproductive toxicity, as well as carcinogenic effects. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF is a useful compound for studying the mechanisms of endocrine disruption and toxicity, but special precautions must be taken when handling and disposing of it. There are several areas of future research that can be explored in relation to 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF, including developing alternative synthesis methods, investigating the long-term effects of exposure, and developing new biomarkers and assays for detection.
Méthodes De Synthèse
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF can be synthesized by the reaction of 4-bromobenzyl bromide with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with bromine to obtain 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene.
Applications De Recherche Scientifique
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has been extensively studied for its potential adverse effects on human health and the environment. It has been found to have endocrine-disrupting properties, which means that it can interfere with the normal functioning of hormones in the body. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has also been linked to developmental and reproductive toxicity, as well as carcinogenic effects.
Propriétés
Numéro CAS |
18066-91-6 |
|---|---|
Nom du produit |
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene |
Formule moléculaire |
C13H9Br3 |
Poids moléculaire |
404.92 g/mol |
Nom IUPAC |
1-bromo-4-[bromo-(4-bromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9Br3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H |
Clé InChI |
OPEXJOQTXYBVTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Br)Br |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Br)Br |
Synonymes |
4,4'-(BroMoMethylene)bis(broMobenzene) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



